molecular formula C9H13Cl2NO2 B6273315 2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride CAS No. 2044713-73-5

2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride

Cat. No.: B6273315
CAS No.: 2044713-73-5
M. Wt: 238.1
InChI Key:
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Description

2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride is a chemical compound with a complex structure that includes a phenol group, a chlorine atom, and a methylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride typically involves multiple steps. One common method includes the chlorination of a phenol derivative followed by the introduction of the hydroxy and methylaminoethyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxy group into a carbonyl group.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a dechlorinated or aminated derivative.

Scientific Research Applications

2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atom may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-[1-hydroxy-2-(ethylamino)ethyl]phenol hydrochloride: Similar structure but with an ethylamino group instead of a methylamino group.

    2-chloro-5-[1-hydroxy-2-(dimethylamino)ethyl]phenol hydrochloride: Contains a dimethylamino group, which may alter its reactivity and biological activity.

Uniqueness

2-chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

2044713-73-5

Molecular Formula

C9H13Cl2NO2

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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